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molecular formula C14H16N2O4 B8198201 Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate

Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate

Cat. No. B8198201
M. Wt: 276.29 g/mol
InChI Key: YQNCAIYSKJHBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872010B2

Procedure details

To the mixture obtained in Example 1C (0.2 mol) in 130 mL CH2Cl2 at ambient temperature was added Et3N (33.5 mL, 0.24 mol) followed by CH3NO2 (13 mL, 0.24 mol). The mixture stirred at ambient temperature for 8 h then was diluted with CH2Cl2, the layers were separated and the organic layer was washed with 20 mL 5% H2SO4 and 20 mL brine. The organic layer was dried over anhydrous Na2SO4, concentrated and purified via column chromatography (SiO2, 50% hexanes-EtOAc) to give 10.2 g of the title compound (36.9 mmol). MS (DCl/NH3) m/z 277 (M+H)+.
Name
mixture
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
33.5 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[CH2:6]([N+:13]1[CH:14]([C:21]([O:23][CH3:24])=[O:22])[CH2:15][CH2:16][C:17]=1OCC)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CCN(CC)CC.[CH3:32][N+:33]([O-:35])=[O:34]>C(Cl)Cl>[CH3:24][O:23][C:21]([CH:14]1[CH2:15][CH2:16][C:17](=[CH:32][N+:33]([O-:35])=[O:34])[N:13]1[CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)=[O:22] |f:0.1|

Inputs

Step One
Name
mixture
Quantity
0.2 mol
Type
reactant
Smiles
F[B-](F)(F)F.C(C1=CC=CC=C1)[N+]=1C(CCC1OCC)C(=O)OC
Name
Quantity
33.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred at ambient temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 20 mL 5% H2SO4 and 20 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (SiO2, 50% hexanes-EtOAc)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC(=O)C1N(C(CC1)=C[N+](=O)[O-])CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.9 mmol
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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